molecular formula C6H8N4 B11923879 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine

1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11923879
M. Wt: 136.15 g/mol
InChI Key: AZLLNLITHIIZIY-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines a pyrazole ring fused with a pyrimidine ring. The presence of these fused rings imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for drug discovery and development.

Preparation Methods

The synthesis of 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of formimidate derivatives with hydrazine hydrate in ethanol . This method yields the pyrazolopyrimidine scaffold, which can then be further modified to introduce the methyl group at the desired position. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.

Chemical Reactions Analysis

1-Methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with enhanced biological activity or modified chemical properties .

Scientific Research Applications

1-Methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of key substrates involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy. Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site, with essential hydrogen bonding interactions contributing to its inhibitory activity .

Comparison with Similar Compounds

1-Methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its ability to selectively inhibit CDK2, making it a valuable tool in cancer research and drug development.

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

1-methyl-2,3-dihydropyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H8N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2,4,9H,3H2,1H3

InChI Key

AZLLNLITHIIZIY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC=C2CN1

Origin of Product

United States

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